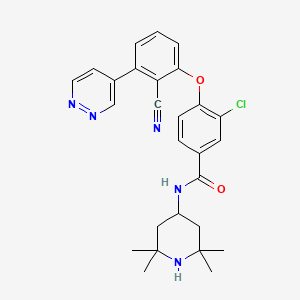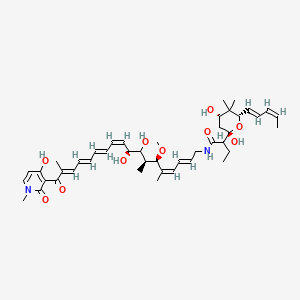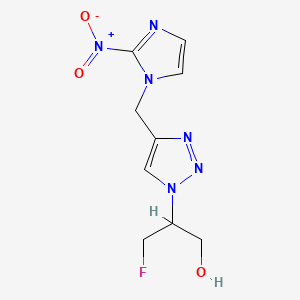
Flortanidazole
Descripción general
Descripción
Flortanidazole is a tumour hypoxia probe.
Aplicaciones Científicas De Investigación
Imaging Tumor Hypoxia and Radiotherapy Effects Flortanidazole, specifically 18F-flortanidazole (18F-HX4), is used in micro positron emission tomography/computed tomography (PET/CT) for imaging tumor hypoxia and assessing the effects of radiotherapy in mice. The tracer uptake of 18F-HX4 is higher in hypoxic cells compared to oxygenated cells, making it a significant biomarker for tumor hypoxia. The studies also correlate the tracer uptake with hypoxia volume, survival time, and the expression of tumor biomarkers like hypoxia-inducible factor (HIF)-1α, glucose transporter (Glut-1), and Ki67, shedding light on the biological changes in tumors post-radiotherapy (Yu et al., 2019).
Prognostic and Predictive Biomarker in Cancer Treatment In a study involving non-small cell lung cancer xenografts, 18F-flortanidazole was evaluated as a prognostic and predictive imaging biomarker. The study explored the impact of metformin, a drug known to improve tumor oxygenation, on the tumor hypoxia imaged using 18F-flortanidazole PET. The results indicated that metformin could act as a radiosensitizer by augmenting tumor oxygenation. Baseline 18F-flortanidazole showed potential as a prognostic biomarker for treatment response, particularly in predicting metformin-specific treatment effects depending on the baseline tumor hypoxia (De Bruycker et al., 2018).
Propiedades
Número CAS |
1070878-63-5 |
|---|---|
Nombre del producto |
Flortanidazole |
Fórmula molecular |
C9H11FN6O3 |
Peso molecular |
270.2244 |
Nombre IUPAC |
3-Fluoro-2-[4-[(2-nitroimidazol-1-yl)methyl]triazol-1-yl]propan-1-ol |
InChI |
InChI=1S/C9H11FN6O3/c10-3-8(6-17)15-5-7(12-13-15)4-14-2-1-11-9(14)16(18)19/h1-2,5,8,17H,3-4,6H2 |
Clave InChI |
ZSSPATINHRVRTN-UHFFFAOYSA-N |
SMILES |
OCC(N1N=NC(CN2C=CN=C2[N+]([O-])=O)=C1)CF |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Flortanidazole |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


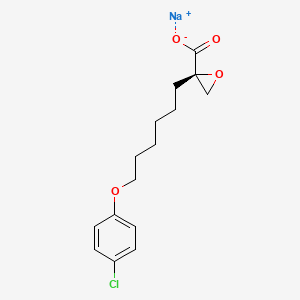
![2-methyl-2-(4-(2-oxo-9-(quinolin-3-yl)-2,4-dihydro-1H-[1,3]oxazino[5,4-c]quinolin-1-yl)phenyl)propanenitrile](/img/structure/B607384.png)
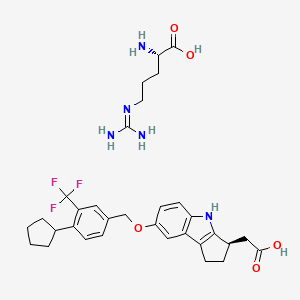

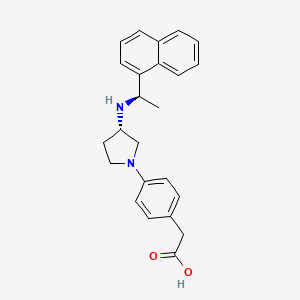
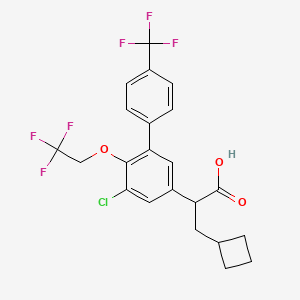
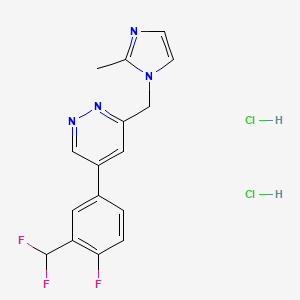
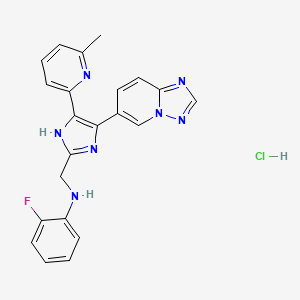
![[3-[1-[(2-amino-2-methylpropanoyl)amino]-2-naphthalen-2-ylethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl N-(3-amino-3-oxopropyl)carbamate](/img/structure/B607395.png)
![5-[[6-Chloranyl-5-(1-Methylindol-5-Yl)-1h-Benzimidazol-2-Yl]oxy]-2-Methyl-Benzoic Acid](/img/structure/B607396.png)
